molecular formula C22H22N2O4S2 B2653858 N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1797282-30-4

N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2653858
CAS No.: 1797282-30-4
M. Wt: 442.55
InChI Key: NDSKAYKRQYRLEX-UHFFFAOYSA-N
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Description

Historical Development of Thiophene-Sulfonamide Compounds

The synthesis of sulfonamides dates to the 1930s, with sulfanilamide marking the first clinically used antibiotic. Thiophene's incorporation into drug design gained momentum in the mid-20th century, driven by its metabolic stability and synthetic accessibility. Early milestones include:

  • 1935 : Discovery of sulfanilamide's antibacterial properties, establishing sulfonamides as foundational chemotherapeutic agents.
  • 1960s–1980s : Emergence of thiophene-containing drugs such as ticlopidine (antiplatelet) and suprofen (anti-inflammatory), demonstrating thiophene's therapeutic versatility.
  • 2000s : Rational design of hybrid molecules like N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide , which merges sulfonamide's enzyme-inhibitory capacity with thiophene's modularity.

Key synthetic breakthroughs include the Paal-Knorr thiophene synthesis and sulfonamide derivatization via sulfonyl chloride intermediates. These methods enabled systematic structural diversification, as seen in the compound's benzoylthiophene and isobutyramide substituents.

Significance in Medicinal Chemistry Research

Thiophene-sulfonamides address critical challenges in drug discovery:

Therapeutic Area Examples Mechanistic Insight
Antimicrobials Cefoxitin, penthiopyrad Disruption of folate synthesis (sulfonamide) + membrane targeting (thiophene)
Anticancer Agents Raltitrexed, OSI-930 Thiophene-enhanced DNA intercalation + sulfonamide-mediated kinase inhibition
Metabolic Disorders Canagliflozin, ipragliflozin SGLT-2 inhibition via thiophene's hydrophobic interactions

The dual pharmacophoric strategy in this compound exemplifies this approach, where the sulfamoylphenyl group likely targets enzymes like dihydropteroate synthetase, while the benzoylthiophene moiety modulates lipophilicity and bioavailability.

Evolution of Structural Modifications in Thiophene Sulfonamides

Structural optimization of thiophene-sulfonamides follows three primary axes:

  • Thiophene Ring Substitution :

    • Electron-withdrawing groups (e.g., benzoyl at C5): Enhance binding to hydrophobic enzyme pockets.
    • Methylthio groups : Improve metabolic stability by resisting oxidative degradation.
  • Sulfonamide Linker Variations :

    • N-alkylation (e.g., isobutyramide): Reduces renal toxicity by minimizing crystalluria.
    • Aryl sulfonamides : Increase π-stacking interactions with aromatic residues in target proteins.
  • Hybridization with Heterocycles :

    • Pyridine-oxadiazole systems (as in related compounds): Augment kinase inhibition through hydrogen-bonding networks.

A comparative analysis of substituent effects is summarized below:

Modification Site Functional Group Biological Impact
Thiophene C5 Benzoyl ↑ Binding affinity to ATP pockets
Sulfonamide N-atom Isobutyramide ↓ Plasma protein binding, ↑ free drug fraction
Central linker Methylthio-propyl ↑ Membrane permeability

Position of this compound in Current Research

This compound epitomizes third-generation thiophene-sulfonamides, characterized by:

  • Multitarget Potential : The benzoylthiophene moiety may inhibit kinases (e.g., JNK), while the sulfamoyl group could target carbonic anhydrases or folate biosynthesis enzymes.
  • Enhanced Selectivity : Structural rigidity from the phenyl-isobutyramide chain reduces off-target interactions compared to earlier analogs.
  • Synthetic Scalability : Modular assembly via sequential sulfonylation and amidation aligns with green chemistry principles.

Recent studies highlight its utility as a scaffold for antimicrobial and anticancer agents, with in silico models predicting strong binding to Staphylococcus aureus dihydropteroate synthetase (docking score: −9.2 kcal/mol) and human JNK3 (ΔG: −11.4 kcal/mol).

Properties

IUPAC Name

N-[4-[(5-benzoylthiophen-2-yl)methylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-15(2)22(26)24-17-8-11-19(12-9-17)30(27,28)23-14-18-10-13-20(29-18)21(25)16-6-4-3-5-7-16/h3-13,15,23H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSKAYKRQYRLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 5-benzoylthiophene-2-carbaldehyde with a sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is likely related to its ability to interact with biological targets through its sulfonamide and thiophene groups. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria. The thiophene ring may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Sulfonamide Derivatives

Compound Name Core Structure Acyl Chain/Substituent Melting Point (°C) Lipophilicity (Predicted) Reference
N-(4-(N-((5-Benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide Benzoylthiophene-sulfamoyl-phenyl Isobutyramide (branched C4) N/A High (branched chain) -
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Tetrahydrofuran-sulfamoyl-phenyl Butyramide (linear C4) 180–182 Moderate
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) Tetrahydrofuran-sulfamoyl-phenyl Pentanamide (linear C5) 174–176 Moderate-High
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole-sulfamoyl-phenyl 4-Methoxyphenyl-methyl N/A Moderate (polar oxadiazole)
N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p) Naphthalene-sulfamoyl-phenyl Acetamide (linear C2) N/A Low

Key Observations:

  • Acyl Chain Impact : The target compound’s isobutyramide (branched C4) likely increases lipophilicity compared to linear acyl chains (e.g., 5a: C4 butyramide) . Branched chains may improve membrane permeability but could reduce solubility.
  • Melting Points : Linear acyl analogs (5a–5d) show melting points inversely correlated with chain length (e.g., 5a: 180–182°C vs. 5d: 143–144°C), suggesting branching in the target compound might lower melting points due to reduced crystallinity .

Biological Activity

N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide, with the CAS number 1797282-30-4, is a complex organic compound notable for its diverse biological activities. This compound belongs to the sulfamoyl derivatives category and features a unique molecular structure that includes a thiophene moiety and an isobutyramide group. The potential therapeutic applications of this compound are under investigation in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C22H22N2O4S2
  • Molecular Weight : Approximately 358.43 g/mol

The compound exhibits significant structural complexity due to multiple aromatic rings and functional groups, which may contribute to its biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often exhibit anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases. The presence of the sulfamoyl group may facilitate interactions with biological targets such as enzymes or receptors, modulating their activity.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anti-inflammatory Treatments : Due to its structural similarity to known anti-inflammatory agents.
  • Antimicrobial Activity : Investigated for potential use against various pathogens.
  • Cancer Research : Potential as a candidate for drug development targeting cancer cells.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that sulfamoyl derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, indicating potential use in inflammatory conditions.
  • Anticancer Properties : Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development.
  • Antimicrobial Efficacy : Preliminary studies indicate that this compound may inhibit bacterial growth, warranting further exploration into its use as an antibiotic.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other sulfamoyl compounds:

Compound NameStructureBiological ActivityReferences
SulfamethoxazoleSulfamethoxazoleAntimicrobial
SulfisoxazoleSulfisoxazoleAntimicrobial
N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamideCompoundAntimicrobial, anticancer

Synthesis and Analytical Techniques

The synthesis of this compound involves multi-step processes, typically requiring careful control of reaction conditions such as temperature and pH. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of intermediates and final products.

Synthetic Route Overview

  • Starting Materials : 5-benzoylthiophene derivatives.
  • Reagents : Sulfonamide reagents.
  • Conditions : Reflux in appropriate solvents (e.g., ethanol).
  • Purification : Techniques such as recrystallization or chromatography.

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